2'-(1-piperidinylcarbonyl)-2-biphenylcarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2'-(1-piperidinylcarbonyl)-2-biphenylcarboxylic acid involves complex chemical processes. For instance, cis and trans isomers of 2,3-piperidine dicarboxylic acids are obtained from chiral inducers like 2-phenylglycinol through δ-lactam formation using Stille's aza-annulation/hydrogenation procedure, showcasing asymmetric induction techniques (Agami et al., 1995). Additionally, 2,3-disubstituted pyrrolidines and piperidines have been synthesized through one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, highlighting the versatility of synthetic approaches (Boto et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of related compounds emphasizes the importance of stereochemistry and molecular interactions. For example, the structure of cis-(2S,3R)- and trans-(2S,3S)-piperidinedicarboxylic acids, obtained through domino reactions, highlights the complexity of molecular structures in these compounds (Garrido et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2'-(1-piperidinylcarbonyl)-2-biphenylcarboxylic acid often demonstrate the compounds' reactivity and functional versatility. The oxymercuration–demercuration reactions, for instance, are used to synthesize piperidine alkaloids containing 1,2- and 1,3-amino alcohol units, showing the compound's role in synthesizing complex molecular structures (Bugde et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure, are elucidated through techniques like X-ray diffraction, providing insights into their solid-state characteristics. The crystal and molecular structure of complexes related to piperidinecarboxylic acids reveal significant details about their conformation and intermolecular interactions (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of 2'-(1-piperidinylcarbonyl)-2-biphenylcarboxylic acid derivatives, such as their reactivity towards different reagents and conditions, are key to understanding their potential applications and behavior in various chemical environments. Studies on derivatives like 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids provide valuable information on their binding affinity and activity at receptors, offering insights into their chemical properties (Hutchison et al., 1989).
properties
IUPAC Name |
2-[2-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-6-1-7-13-20)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19(22)23/h2-5,8-11H,1,6-7,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKHHWRGTGRLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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